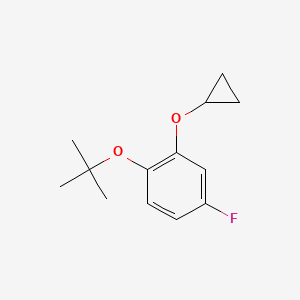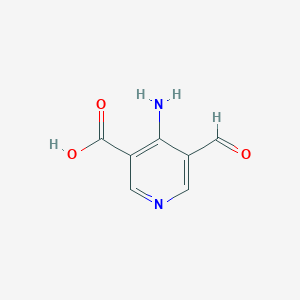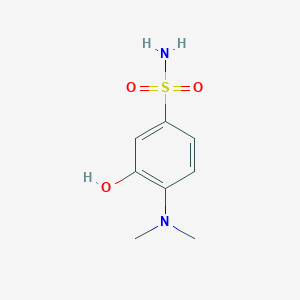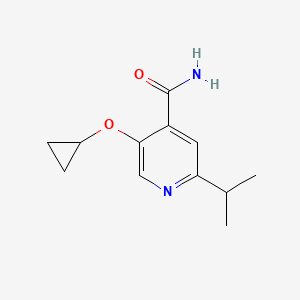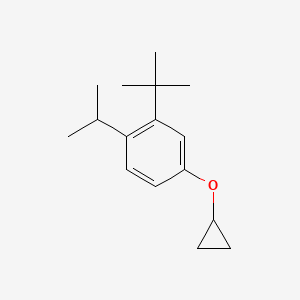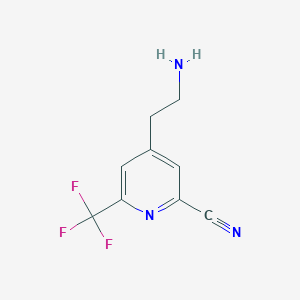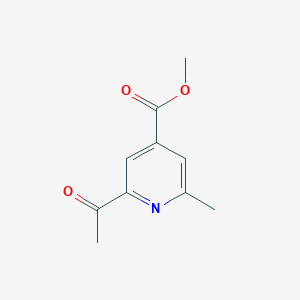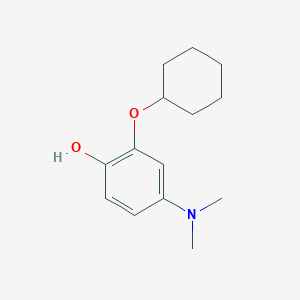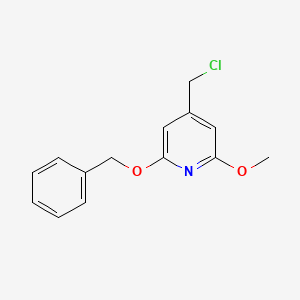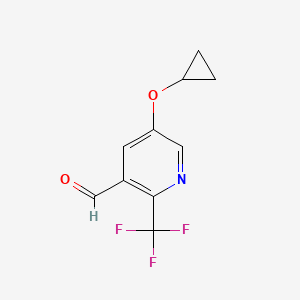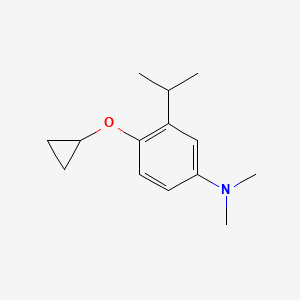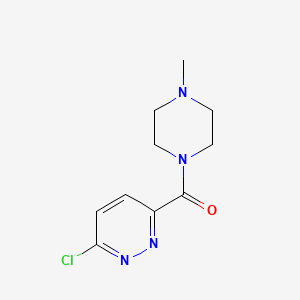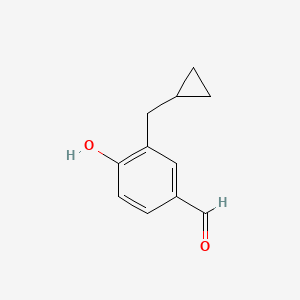
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring with a hydroxyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzene ring followed by the addition of hydroxyl and aldehyde functional groups. One common method involves the cyclopropanation of a suitable precursor, followed by selective functionalization of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes cyclopropanation reactions, Friedel-Crafts acylation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-4-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the hydroxyl and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
3-(Cyclopropylmethyl)benzaldehyde:
3-(Cyclopropylmethyl)-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior and biological activity.
Uniqueness: 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2 |
InChI-Schlüssel |
HFGVQHDJCYTHGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=C(C=CC(=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


